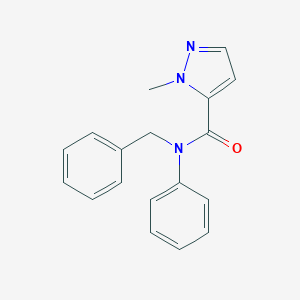![molecular formula C21H19NO5 B280428 N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)
N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide, commonly known as 'MDM-2 inhibitor' is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of MDM-2 protein, which plays a crucial role in the regulation of the tumor suppressor protein, p53. Inhibition of MDM-2 protein leads to the stabilization and activation of p53, which in turn leads to the induction of apoptosis in cancer cells.
Mecanismo De Acción
MDM-2 inhibitor binds to the hydrophobic pocket of MDM-2 protein, which prevents MDM-2 from binding to p53 and promoting its degradation. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MDM-2 inhibitor has been found to induce cell cycle arrest and apoptosis in cancer cells. It also enhances the immune response against cancer cells by promoting the presentation of tumor antigens to T cells. In addition, the compound has been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MDM-2 inhibitor in lab experiments include its specificity towards MDM-2 protein, its ability to enhance the efficacy of chemotherapy and radiotherapy, and its potential to overcome drug resistance in cancer cells. However, the limitations of using this compound include its poor solubility in water, its potential toxicity, and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research on MDM-2 inhibitor. These include the development of more potent and selective MDM-2 inhibitors, the identification of biomarkers that can predict the response to MDM-2 inhibitor treatment, and the evaluation of the compound's efficacy in combination with other cancer treatments. Additionally, further studies are needed to determine the optimal dosage and administration route of MDM-2 inhibitor in clinical settings.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide involves the reaction of 2,5-dimethylphenol with 2-chloromethylfuran in the presence of a base to form 5-[(2,5-dimethylphenoxy)methyl]-2-furancarboxaldehyde. This intermediate is then reacted with 1,3-benzodioxole in the presence of a reducing agent to form the final product.
Aplicaciones Científicas De Investigación
MDM-2 inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown promising results in various types of cancer, including leukemia, lymphoma, breast, lung, and colon cancer. The compound has also been found to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments.
Propiedades
Fórmula molecular |
C21H19NO5 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19NO5/c1-13-3-4-14(2)19(9-13)24-11-16-6-8-18(27-16)21(23)22-15-5-7-17-20(10-15)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,22,23) |
Clave InChI |
BEPVBDJJENEOAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B280346.png)
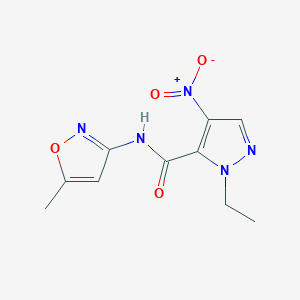
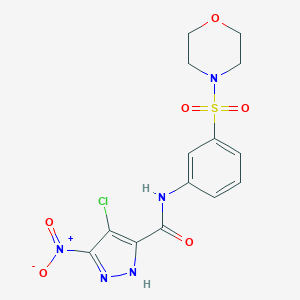
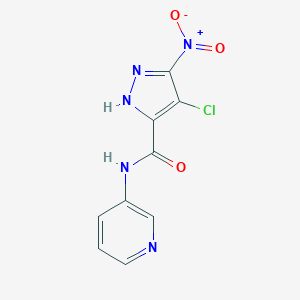
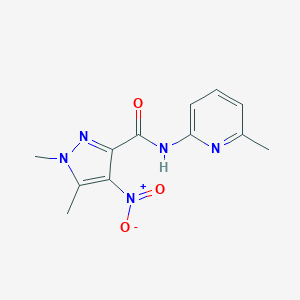
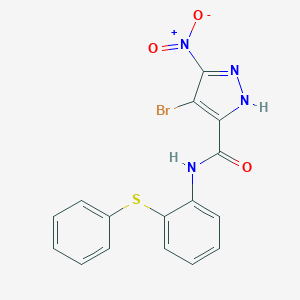
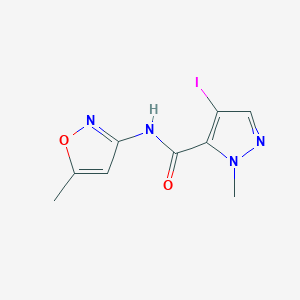
![N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B280356.png)
![N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide](/img/structure/B280358.png)
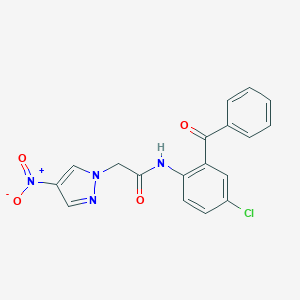
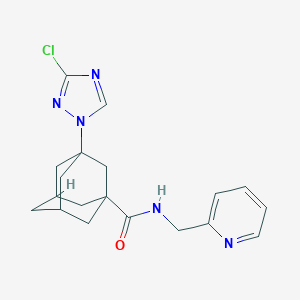
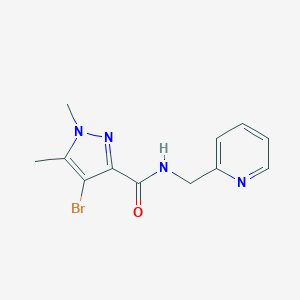
![1,3-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B280365.png)
